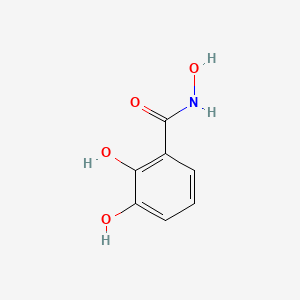![molecular formula C6H4N4O2 B6358424 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 1535399-62-2](/img/structure/B6358424.png)
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and a pyrimidine fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The parent structure of this compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be greatly influenced by the substituents attached to its parent structure .Applications De Recherche Scientifique
Synthetic and Medicinal Aspects
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a structural component of the pyrazolopyrimidine scaffold, which is recognized as a privileged heterocycle in drug discovery. This scaffold's versatility is evidenced by its broad spectrum of medicinal properties, including applications as anticancer agents, central nervous system (CNS) agents, anti-infectious, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostic agents. Structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in developing drug candidates for various disease targets, although there's still much room for exploration and development of new compounds (Cherukupalli et al., 2017).
Regio-Orientation in Structural Analysis
Research has also focused on understanding the regio-orientation and regioselectivity of reactions involving pyrazolo[1,5-a]pyrimidines. This is crucial for clarifying the positions of substituents on the pyrimidine ring in pyrazolo[1,5-a]pyrimidine structures, which can lead to literature controversies when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. Understanding these aspects is essential for accurate structure assignment and further biological applications (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds has garnered significant attention. Pyranopyrimidine is a key precursor in the pharmaceutical industry due to its synthetic applicability and bioavailability. The synthesis of pyranopyrimidine derivatives has been a focus of recent research, utilizing diverse hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. These developments in catalyst technology are vital for synthesizing structurally complex molecules efficiently and with higher yields (Parmar et al., 2023).
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to significantly inhibit CDK2 and HPK1 . The inhibition of these kinases disrupts the normal functioning of the cell cycle and T-cell receptor signaling, respectively.
Biochemical Pathways
The inhibition of CDK2 by this compound leads to alterations in the cell cycle progression . This results in the inhibition of cancer cell proliferation. On the other hand, the inhibition of HPK1 can enhance antitumor immunity .
Pharmacokinetics
The compound’s significant inhibitory activity against its targets suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Specifically, it has been found to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit HPK1, a kinase involved in cellular signal transduction . This interaction suggests that this compound may play a role in regulating cellular processes such as cell division, survival, and apoptosis .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitumor activity. For example, it has been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It has also been reported to induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, a kinase that plays a crucial role in cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to disrupt wound healing patterns by 23% after 72 hours of treatment . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to display tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice models .
Propriétés
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPWJKIKLMVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)



